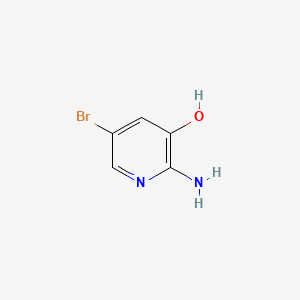

2-Amino-5-bromopyridin-3-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQADLKDQAXAIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045080 | |

| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39903-01-0 | |

| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39903-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039903010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromopyridin-3-ol chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-5-bromopyridin-3-ol

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a substituted pyridine derivative recognized for its role as a versatile intermediate in the synthesis of various biologically active molecules.[1] Its structural features, including the amino, bromo, and hydroxyl groups, allow it to participate in a wide range of chemical reactions.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [1][2][3][4] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| CAS Number | 39903-01-0 | [1][2][3][5] |

| Appearance | Off-white to light brown solid | [1][5] |

| Melting Point | 205-208 °C | [6] |

| Solubility | Slightly soluble in water | [5] |

| Purity | Typically ≥95%, with grades up to ≥99% (HPLC) available | [1][3][5] |

| Storage Conditions | Store at 0-8°C or room temperature | [1][3] |

Spectral Data

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials.

Method 1: Hydrolysis of Dibrominated Precursor

This protocol involves the nucleophilic substitution of a bromine atom with a hydroxyl group under high temperature and pressure.

Detailed Methodology:

-

A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is prepared in an autoclave.[6]

-

The mixture is stirred for 10 hours at 170°C under a nitrogen atmosphere.[6]

-

After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid and then saturated with sodium chloride.[6]

-

The product is extracted three times with a warm ethyl acetate/tetrahydrofuran mixture (9:1).[6]

-

The combined organic extracts are dried with sodium sulphate, filtered, and the solvent is evaporated.[6]

-

The residue is purified via silica gel chromatography to yield 2-amino-3-hydroxy-5-bromopyridine.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 39903-01-0 | AChemBlock [achemblock.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 39903-01-0 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-AMino-5-broMo-6-chloropyridin-3-ol(1131041-72-9) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 2-Amino-5-bromopyridin-3-ol (CAS: 39903-01-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromopyridin-3-ol is a substituted pyridine derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique arrangement of amino, bromo, and hydroxyl functional groups on the pyridine ring allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications in drug discovery, with a focus on its role in the development of targeted cancer therapies.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 39903-01-0 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to light yellow or tan solid | |

| Solubility | Slightly soluble in water | |

| Purity | Typically >95% |

Safety Information:

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical synthesis. Below are detailed experimental protocols for its preparation.

Synthesis from 2-Amino-3-hydroxypyridine

A common synthetic route involves the bromination of 2-amino-3-hydroxypyridine. A general workflow for this synthesis is depicted below.

Caption: General synthesis workflow for this compound.

Experimental Protocol:

-

Ring Closure: Dissolve 2-amino-3-hydroxypyridine in an anhydrous aprotic polar solvent such as N,N-Dimethylformamide (DMF). Add N,N'-carbonyldiimidazole (CDI) and subsequently bis(trichloromethyl) carbonate (BTC) to the solution. The reaction mixture is heated to reflux to form the intermediate, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.

-

Hydrolysis: The intermediate is then subjected to hydrolysis, typically using an aqueous solution of a base like sodium hydroxide (NaOH), with heating.

-

Neutralization and Isolation: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, or by column chromatography.

Synthesis from 2-Aminopyridine

An alternative route starts from 2-aminopyridine, which is first brominated and then further functionalized.

Experimental Protocol:

-

Bromination of 2-Aminopyridine: 2-Aminopyridine is dissolved in a suitable solvent like chloroform or dichloromethane. A brominating agent, such as phenyltrimethylammonium tribromide, is added, and the reaction is stirred at room temperature. The product, 2-amino-5-bromopyridine, is then isolated and purified.

-

Further Functionalization: The resulting 2-amino-5-bromopyridine can then be converted to this compound through subsequent reaction steps, which may include nitration followed by reduction and hydrolysis.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of several targeted therapies, particularly kinase inhibitors.

Role in the Synthesis of Lorlatinib

Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3] this compound is a crucial building block in the synthesis of this complex macrocyclic inhibitor.

Caption: Use of this compound in the synthesis of Lorlatinib.

The synthesis of Lorlatinib involves multiple steps where this compound is incorporated into the molecular scaffold through various coupling reactions, such as the Suzuki-Miyaura coupling.[3] This is followed by a series of transformations leading to the final macrocyclic structure of the drug.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Lorlatinib exerts its therapeutic effect by inhibiting the ALK signaling pathway, which is constitutively active in certain cancers due to chromosomal rearrangements.[4][5]

Caption: Inhibition of the ALK signaling pathway by Lorlatinib.

In ALK-positive tumors, the fusion protein leads to the activation of downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell growth and survival.[4] Lorlatinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its activity and blocking these downstream signals.[4]

Role in the Synthesis of Deucravacitinib

A deuterated analog of a related compound, 2-Amino-5-bromopyridine-d3, is utilized in the synthesis of Deucravacitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis. The use of deuterated building blocks can enhance the metabolic stability and pharmacokinetic properties of the final drug molecule.

Tyrosine Kinase 2 (TYK2) Signaling Pathway

Deucravacitinib functions by inhibiting the TYK2 signaling pathway, which is involved in the pathogenesis of inflammatory diseases like psoriasis.[6][7][8]

References

- 1. This compound 95% | CAS: 39903-01-0 | AChemBlock [achemblock.com]

- 2. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 5. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 7. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-5-bromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Amino-5-bromopyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research.

Molecular Structure and Identification

This compound is a substituted pyridine derivative with the chemical formula C₅H₅BrN₂O. Its structure features a pyridine ring substituted with an amino group at position 2, a hydroxyl group at position 3, and a bromine atom at position 5.

Below is a diagram illustrating the key identifiers for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 189.01 g/mol | [1] |

| Appearance | Light brown solid | [2] |

| Melting Point | 205-208 °C | [3] |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| CAS Number | 39903-01-0 | [1] |

| IUPAC Name | This compound | [1] |

Spectroscopic Data

Note: The following data is for 2-Amino-5-bromopyridine and is provided for reference.

| 2-Amino-5-bromopyridine | |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ: 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H)[4] |

| ¹³C NMR | Data not explicitly found, but available in spectral databases.[5] |

| IR (KBr wafer) | Data available in spectral databases.[5] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 172, m/z 2nd Highest: 174, m/z 3rd Highest: 145[5] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are two detailed experimental protocols.

Method 1: From 2-Amino-3,5-dibromopyridine [3]

This method involves the nucleophilic substitution of a bromine atom with a hydroxyl group.

-

Reactants:

-

2-Amino-3,5-dibromopyridine (6.5 parts)

-

Potassium hydroxide (85%, 12 parts)

-

Copper powder (0.5 part)

-

Water (100 parts)

-

-

Procedure:

-

A mixture of the reactants is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.

-

The resulting dark-colored solution is neutralized with concentrated hydrochloric acid and saturated with sodium chloride.

-

The warm solution is extracted three times with an ethyl acetate/tetrahydrofuran mixture (9:1).

-

The combined organic extracts are filtered through Hyflo, dried with sodium sulfate, and filtered again.

-

The solvent is evaporated, and the residue is taken up in a small amount of hot ethyl acetate.

-

The product is purified by chromatography through silica gel.

-

After removal of the ethyl acetate, 2-amino-3-hydroxy-5-bromopyridine is obtained as a solid.

-

-

Yield: 46.3% of theory.

Method 2: From 2-Amino-3-hydroxypyridine (Patented Method) [6]

This three-step synthesis is aimed at producing the intermediate for the anticancer drug lorlatinib.

-

Step 1: Ring Closure

-

2-Amino-3-hydroxypyridine is reacted with a combination of bis(trichloromethyl) carbonate (BTC) and N,N'-carbonyldiimidazole (CDI) in an anhydrous aprotic polar solvent (e.g., DMF, DMSO).

-

-

Step 2: Photocatalytic Bromination

-

The product from Step 1 undergoes bromination using liquid bromine as the brominating agent and 2-hydroxy-2-methyl-1-phenyl-1-propanone as a photoinitiator.

-

-

Step 3: Hydrolysis

-

The brominated intermediate is then hydrolyzed to yield 2-amino-5-bromo-3-hydroxypyridine.

-

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-cancer and anti-inflammatory drugs.[2]

Intermediate in the Synthesis of Lorlatinib

A significant application of this compound is as a key building block in the synthesis of Lorlatinib (PF-06463922) .[6][7] Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer.[7][8] The molecular structure of 2-amino-5-bromo-3-hydroxypyridine provides a necessary scaffold for the construction of the complex macrocyclic structure of Lorlatinib.[7][8]

The synthesis of Lorlatinib involves the coupling of 2-amino-5-bromo-3-hydroxypyridine with other fragments through reactions like the Suzuki-Miyaura coupling.[7]

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. prepchem.com [prepchem.com]

- 4. ijssst.info [ijssst.info]

- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-Amino-5-bromopyridin-3-ol, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The document outlines established methodologies, providing detailed experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and material science.[1] Its structure, featuring amino, hydroxyl, and bromo substituents on a pyridine ring, allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex, biologically active molecules.[1] Notably, it serves as a crucial intermediate in the synthesis of pharmaceuticals such as the third-generation ALK inhibitor, Lorlatinib.

Synthesis Pathways

Two primary, well-documented pathways for the synthesis of this compound are detailed below. These routes offer reliable methods for obtaining the target compound, with reported yields and established protocols.

Pathway 1: Hydrolysis of 2-Amino-3,5-dibromopyridine

This pathway involves the selective hydrolysis of a dibrominated precursor, 2-amino-3,5-dibromopyridine, in the presence of a strong base and a copper catalyst. The hydroxyl group replaces the bromine atom at the 3-position.

Reaction Scheme:

Caption: Synthesis of this compound from 2-Amino-3,5-dibromopyridine.

Experimental Protocol:

A detailed experimental protocol for this pathway is provided in the literature.[2]

-

Reaction Setup: In an autoclave, a mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 parts of copper powder, and 100 parts of water is prepared.[2]

-

Reaction Conditions: The mixture is stirred under a nitrogen atmosphere for 10 hours at 170°C.[2]

-

Work-up:

-

The resulting dark-colored solution is neutralized with concentrated hydrochloric acid.[2]

-

The solution is then saturated with sodium chloride and extracted three times with a warm ethyl acetate/tetrahydrofuran mixture (9:1).[2]

-

The combined organic extracts are filtered through Hyflo (a filter aid) and dried with sodium sulphate.[2][3]

-

-

Purification:

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3,5-dibromopyridine | [2] |

| Reagents | Potassium hydroxide (85%), Copper powder | [2] |

| Solvent | Water | [2] |

| Reaction Temperature | 170°C | [2] |

| Reaction Time | 10 hours | [2] |

| Yield | 46.3% | [2] |

| Melting Point | 205-208°C | [2] |

Another similar procedure reports a yield of 40% with a melting point of 204-208°C.[3]

Pathway 2: Hydrolysis of 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one

This alternative pathway involves the basic hydrolysis of a bicyclic precursor, 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one. This method is also well-documented and provides good yields of the desired product.

Reaction Scheme:

Caption: Synthesis of this compound from 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one.

Experimental Protocol:

The experimental procedure for this hydrolysis is as follows.[4]

-

Reaction Setup: A mixture of 4.3 g (0.02 mole) of 6-Bromooxazolo[4,5-b]pyridine-2(3H)-one, 5 g (0.125 mole) of sodium hydroxide, and 50 ml of water is prepared.[4]

-

Reaction Conditions: The mixture is stirred on a steam bath for 45 minutes.[4]

-

Work-up:

-

Purification:

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one | [4] |

| Reagent | Sodium hydroxide | [4] |

| Solvent | Water | [4] |

| Reaction Condition | Steam bath | [4] |

| Reaction Time | 45 minutes | [4] |

| Yield (crude) | 79% | [4] |

| Melting Point (crude) | 187-189°C | [4] |

| Melting Point (recrystallized) | 195-197°C | [4] |

Precursor Synthesis

The availability of the starting materials for the aforementioned pathways is crucial. The synthesis of these precursors is briefly outlined below.

Synthesis of 2-Amino-3,5-dibromopyridine

This precursor can be obtained through the halogenation of 2-aminopyridine in an aqueous mineral acid. For instance, 2-aminopyridine can be dissolved in concentrated hydrochloric acid and subsequently chlorinated.[3]

Synthesis of 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one

This intermediate can be prepared from 2-amino-3-hydroxypyridine. The synthesis involves a cyclization reaction. A reported method involves dissolving 2-amino-3-hydroxypyridine in THF, followed by the addition of CDI and BTC, and then heating to reflux. The resulting 3H-oxazolo[4,5-b]pyridin-2-one can then be brominated.

Logical Workflow for Synthesis Pathway Selection

The choice of synthesis pathway may depend on factors such as the availability of starting materials, desired scale, and safety considerations. The following diagram illustrates a logical workflow for selecting a suitable synthesis route.

Caption: Decision workflow for selecting a synthesis pathway for this compound.

Conclusion

This guide has detailed two robust and experimentally validated pathways for the synthesis of this compound. By providing comprehensive experimental protocols and quantitative data, this document aims to facilitate the efficient and reproducible synthesis of this important chemical intermediate for researchers and professionals in the fields of drug discovery and chemical development. The choice between the presented pathways can be guided by the availability of the respective starting materials and the specific requirements of the intended application.

References

Spectroscopic Profile of 2-Amino-5-bromopyridin-3-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-5-bromopyridin-3-ol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectroscopic data and detailed experimental protocols for its acquisition.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 1H | H-6 |

| ~7.2 | Doublet | 1H | H-4 |

| ~5.5 | Singlet (broad) | 2H | -NH₂ |

| ~9.5 | Singlet (broad) | 1H | -OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 |

| ~145 | C-6 |

| ~130 | C-3 |

| ~125 | C-4 |

| ~110 | C-5 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~1620 | Medium | N-H bending |

| ~1580 | Medium | C=C and C=N stretching (aromatic ring) |

| ~1200 | Medium | C-O stretching |

| ~800 | Strong | C-H bending (out-of-plane) |

| ~600 | Medium | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 188/190 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 109 | Medium | [M - Br]⁺ |

| 81 | Medium | [M - Br - CO]⁺ |

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| ~260, ~310 | Ethanol |

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0-180 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass-to-charge (m/z) range of 50-500.

-

Optimize the capillary voltage and cone voltage to achieve good ionization and fragmentation.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Record the sample spectrum over a wavelength range of 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Spectral Landscape of 2-Amino-5-bromopyridin-3-ol: An In-depth NMR Guide

For Immediate Release

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Amino-5-bromopyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of anticipated spectral data, standardized experimental protocols, and visual representations of molecular and procedural information to facilitate research and development efforts involving this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation is critical for confirming its identity, purity, and for understanding its chemical behavior. NMR spectroscopy is an indispensable tool for the unambiguous structural analysis of such organic molecules. This guide synthesizes predictive data based on structurally similar compounds to offer a comprehensive NMR profile of this compound, in the absence of directly published experimental spectra for this specific molecule.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the amino, bromo, and hydroxyl substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.8 - 7.2 | Doublet | ~2-3 |

| H-6 | 7.5 - 7.9 | Doublet | ~2-3 |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| -OH | 9.0 - 10.0 | Broad Singlet | - |

Note: The chemical shifts for the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in deuterated protic solvents, leading to signal disappearance.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 140 - 145 |

| C-4 | 115 - 120 |

| C-5 | 100 - 105 |

| C-6 | 135 - 140 |

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results. The following is a general methodology for the ¹H and ¹³C NMR analysis of this compound and related compounds.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for this type of compound due to its ability to dissolve polar compounds and to observe exchangeable protons.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Mandatory Visualizations

To further clarify the structural and procedural aspects of the NMR analysis of this compound, the following diagrams are provided.

Mass Spectrometry of 2-Amino-5-bromopyridin-3-ol: An In-depth Technical Guide

This guide provides a comprehensive overview of the mass spectrometric analysis of 2-Amino-5-bromopyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and a plausible fragmentation pathway.

Introduction

This compound (C₅H₅BrN₂O) is a substituted pyridine derivative with significant applications in the synthesis of bioactive molecules.[1] Its structural elucidation and quality control are paramount, and mass spectrometry serves as a pivotal analytical technique in this regard. This guide will delve into the expected mass spectrometric behavior of this compound, focusing on electron ionization (EI) as a common ionization method for such small molecules.

Physicochemical Properties and Expected Mass Spectrum

A summary of the key physicochemical properties of this compound relevant to its mass spectrometric analysis is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂O | [2][3] |

| Molecular Weight (average) | 189.01 g/mol | [2] |

| Monoisotopic Mass | 187.95853 Da | [2] |

| IUPAC Name | This compound | [2] |

Due to the presence of a bromine atom, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). The theoretical m/z values for the molecular ions are presented in Table 2.

| Ion | Theoretical m/z | Expected Relative Intensity |

| [C₅H₅⁷⁹BrN₂O]⁺ | 187.95853 | 100% |

| [C₅H₅⁸¹BrN₂O]⁺ | 189.95648 | ~98% |

Experimental Protocols

The following section outlines a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

3.1 Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

-

Derivatization (Optional): To improve volatility and thermal stability, derivatization of the hydroxyl and amino groups can be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3.2 GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1562 u/s

Data Analysis and Interpretation

The workflow for data analysis is depicted in the following diagram:

Caption: Data Analysis Workflow

Plausible Fragmentation Pathway

Electron ionization is a high-energy ("hard") ionization technique that leads to significant fragmentation of the parent molecule. The resulting fragmentation pattern is a "fingerprint" that can be used for structural confirmation. A proposed fragmentation pathway for this compound is illustrated below.

Caption: Proposed Fragmentation Pathway

Explanation of Fragmentation:

-

Molecular Ion (m/z 188/190): The initial species formed is the radical cation of the molecule, showing the characteristic 1:1 isotopic pattern for bromine.

-

Loss of CO (m/z 160/162): A common fragmentation for phenolic compounds is the loss of a neutral carbon monoxide molecule.

-

Loss of HCN (m/z 161/163 and 133/135): The pyridine ring can undergo fragmentation through the loss of hydrogen cyanide, a common pathway for nitrogen-containing aromatic rings.

-

Loss of Br (m/z 109): Cleavage of the carbon-bromine bond results in the loss of a bromine radical, leading to a fragment at m/z 109.

Summary of Expected Quantitative Data

The following table summarizes the expected key ions in the mass spectrum of this compound.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Notes |

| 188/190 | [M]⁺ | Molecular ion, showing 1:1 Br isotope pattern |

| 160/162 | [M-CO]⁺ | Loss of carbon monoxide |

| 161/163 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 133/135 | [M-CO-HCN]⁺ | Subsequent loss of HCN from the m/z 160/162 fragment |

| 109 | [M-Br]⁺ | Loss of bromine radical |

Conclusion

The mass spectrometric analysis of this compound, particularly using electron ionization, is expected to yield a rich fragmentation pattern that can be used for its unambiguous identification. The presence of the bromine atom provides a clear isotopic signature in the molecular ion and its fragments. The experimental protocols and fragmentation pathways detailed in this guide provide a solid foundation for the analysis of this compound and related structures in a research and development setting.

References

The Rising Therapeutic Potential of 2-Amino-5-bromopyridin-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-bromopyridin-3-ol scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its utility as a key intermediate in the synthesis of targeted therapies, most notably in the oncology space, has spurred increased interest in the biological activities of its derivatives. This technical guide provides an in-depth overview of the known and potential biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. The document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Core Biological Activities and Quantitative Data

Derivatives of this compound have shown promise in a range of therapeutic areas. The core structure is a key building block for the synthesis of potent kinase inhibitors, and its derivatives are being investigated for a variety of biological effects.[1] The primary areas of interest include oncology and infectious diseases.

Anticancer Activity

The most prominent application of the this compound core is in the development of anticancer agents. It is a crucial intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2] This association strongly suggests that derivatives of this scaffold are likely to exhibit potent kinase inhibitory activity.

While extensive public data on a wide range of specific this compound derivatives is limited, the following table presents illustrative anticancer activity data for closely related aminopyridine and bromophenol derivatives against various cancer cell lines. This data serves to highlight the potential of this compound class.

| Derivative Class | Compound Example | Target Cell Line | Activity (IC50) | Reference |

| Aminopyridine | Substituted 2-aminopyridine | Human Leukemia (Nalm-6) | Potent Activity | [3] |

| Aminopyridine | Substituted 2-aminopyridine | Human Leukemia (Molt-3) | Potent Activity | [3] |

| Thiadiazole Derivative | 2-amino-5-(pyridin-3yl)-1,3,4-thiadiazole derivative | Lymphoma (DLA) | Moderate Cytotoxicity | [4] |

| Pyridine Derivative | N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide | E. coli (biofilm inhibition) | 91.95% inhibition | [5] |

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of this compound derivatives.

Antimicrobial Activity

Substituted pyridine derivatives have long been recognized for their antimicrobial properties.[1] The incorporation of a bromine atom and hydroxyl and amino groups on the pyridine ring suggests that derivatives of this compound could exhibit significant antibacterial and antifungal activity. The following table provides examples of the antimicrobial activity of related aminopyridine derivatives.

| Derivative Class | Compound Example | Target Organism | Activity (MIC) | Reference |

| Aminopyridine Derivative | 2-amino-3-cyanopyridine derivative | Staphylococcus aureus | Not Specified | [6] |

| Aminopyridine Derivative | 2-amino-3-cyanopyridine derivative | Bacillus subtilis | Not Specified | [6] |

| Aminopyridine Derivative | 2-amino-3-cyanopyridine derivative | Escherichia coli | Not Specified | [6] |

| Aminopyridine Derivative | 2-amino-3-cyanopyridine derivative | Pseudomonas aeruginosa | Not Specified | [6] |

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of this compound derivatives.

Key Signaling Pathways

Given the role of the this compound scaffold in the ALK/ROS1 inhibitor Lorlatinib, a primary mechanism of action for its anticancer derivatives is the inhibition of these tyrosine kinase signaling pathways. These pathways are critical for cell proliferation and survival in certain cancers.

References

An In-Depth Technical Guide to the Safe Handling of 2-Amino-5-bromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-5-bromopyridin-3-ol (CAS No: 39903-01-0), a compound often utilized in pharmaceutical and agrochemical research. Due to its chemical structure as a halogenated aromatic amine and pyridine derivative, stringent safety protocols are necessary to mitigate potential health risks. This document outlines the known hazards, personal protective equipment (PPE) recommendations, detailed experimental protocols for safe handling, and emergency procedures.

Compound Identification and Hazard Summary

Synonyms: 2-Amino-5-bromo-3-hydroxypyridine[1]

Chemical Formula: C₅H₅BrN₂O[2]

Molecular Weight: 189.01 g/mol [3][4]

Appearance: Light brown solid[5]

Hazard Classification:

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[2] |

GHS Pictograms:

Signal Word: Warning[3]

Toxicological Profile and Health Effects

While a complete toxicological profile for this compound is not extensively documented, data from structurally similar compounds, such as aminopyridines and halogenated aromatic amines, provide valuable insights into its potential health effects.

Acute Effects:

-

Dermal: Causes skin irritation[2][6]. Direct contact may lead to inflammation[7].

-

Inhalation: May cause respiratory irritation[3]. Inhalation of dust should be avoided[2].

Chronic Effects and Carcinogenicity: Aromatic amines as a class are of concern for their potential mutagenic and carcinogenic properties.[3][8] They can be metabolically activated by cytochrome P450 enzymes to form reactive species that can bind to DNA, leading to mutations.[2][4] While there is no specific carcinogenicity data for this compound, it is prudent to handle it as a potential carcinogen. Pyridine and its derivatives have been noted for their potential mutagenic and carcinogenic effects.[9][10]

Reproductive and Developmental Toxicity: Halogenated aromatic hydrocarbons have been shown to have reproductive and developmental toxicity in animal studies.[11][12] Brominated compounds, in particular, have been linked to adverse health outcomes, including endocrine disruption and reproductive health issues.[13]

Putative Toxicological Pathway: Metabolic Activation of Aromatic Amines

The diagram below illustrates the general metabolic pathway for the activation of aromatic amines, which is a key mechanism for their mutagenicity. This pathway is relevant for understanding the potential toxicity of this compound.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| Protection Type | Specific Recommendations | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Avoid latex gloves.[14][15] | Provides a barrier against skin contact, which can cause irritation and potential absorption. |

| Eye and Face Protection | Chemical splash goggles and a face shield.[16] | Protects against splashes and dust that can cause serious eye irritation. |

| Skin and Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes.[16] | Prevents skin contact and contamination of personal clothing. |

| Respiratory Protection | Use in a certified chemical fume hood or a well-ventilated area.[15] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Minimizes inhalation of dust and potential vapors, which can cause respiratory tract irritation. |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard operating procedures for handling potent and hazardous solid chemicals in a laboratory setting.[2][17][18]

Weighing and Dispensing Protocol

This procedure should be performed in a ventilated containment, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[17]

Materials:

-

This compound

-

Spatula

-

Weighing paper or boat

-

Pre-labeled receiving container with a secure lid

-

Analytical balance inside a ventilated enclosure

Procedure:

-

Preparation: Don all required PPE. Ensure the ventilated enclosure is functioning correctly. Decontaminate the work surface before starting.

-

Taring: Place the empty, labeled receiving container on the analytical balance and tare it.

-

Dispensing: Carefully transfer the desired amount of this compound from the stock container to the receiving container using a clean spatula. Avoid generating dust.

-

Sealing: Securely cap the receiving container immediately after dispensing.

-

Cleaning: Carefully clean the spatula and any residual dust from the work surface using a damp cloth or paper towel. Dispose of all contaminated materials as hazardous waste.

-

Final Weighing: For precise measurements, the sealed container can be re-weighed outside the hood.[17]

Dissolving and Transferring Protocol

Materials:

-

Weighed this compound in a sealed container

-

Appropriate solvent

-

Receiving vessel (e.g., round-bottom flask)

-

Funnel

-

Stir bar (if needed)

Procedure:

-

Preparation: Perform this procedure in a chemical fume hood. Don all required PPE.

-

Solvent Addition: Add the desired solvent to the receiving vessel.

-

Transfer: Carefully open the container with the weighed solid and transfer the contents to the receiving vessel using a powder funnel.

-

Rinsing: Rinse the weighing container and funnel with a small amount of the solvent to ensure complete transfer of the compound. Add the rinsate to the receiving vessel.

-

Dissolution: If necessary, stir the mixture until the solid is completely dissolved.

-

Cleaning: Decontaminate all used glassware and equipment.

Storage and Disposal

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][19]

-

Protect from light.[11]

-

Store in original containers.[2]

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][20]

-

Do not dispose of down the drain or in regular trash.[20]

-

Use a designated, properly labeled hazardous waste container.[20]

Emergency Procedures

Spill Cleanup

For minor spills of solid material:

-

Alert Personnel: Notify others in the immediate area.

-

Evacuate and Secure: Restrict access to the spill area.

-

Ventilate: Ensure adequate ventilation, preferably within a fume hood.

-

PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Cleanup: Gently sweep up the solid material to avoid generating dust.[21] Use a wet paper towel to wipe up any remaining residue.[2]

-

Contain: Place all contaminated materials in a sealed, labeled hazardous waste container.[2][21]

-

Decontaminate: Clean the spill area with soap and water.[21]

For major spills, evacuate the area and contact emergency services.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][19] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[9] |

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[22] There is no restriction on the type of extinguisher which may be used.[2]

-

Specific Hazards: May emit corrosive and toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide, under fire conditions.[2][19]

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Cool fire-exposed containers with water spray.[8]

This guide is intended to provide essential safety information. Always consult the specific Safety Data Sheet (SDS) for this compound before handling and follow all institutional safety protocols.

References

- 1. ccny.cuny.edu [ccny.cuny.edu]

- 2. research.wayne.edu [research.wayne.edu]

- 3. pharmtech.com [pharmtech.com]

- 4. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 6. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 7. lobachemie.com [lobachemie.com]

- 8. pharmtech.com [pharmtech.com]

- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. researchgate.net [researchgate.net]

- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 14. How to set up a project for handling highly potent products [cleanroomtechnology.com]

- 15. epfl.ch [epfl.ch]

- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 17. kopplab.faculty.ucdavis.edu [kopplab.faculty.ucdavis.edu]

- 18. learn.lboro.ac.uk [learn.lboro.ac.uk]

- 19. ehs.yale.edu [ehs.yale.edu]

- 20. guidance-docs.ispe.org [guidance-docs.ispe.org]

- 21. ehs.utk.edu [ehs.utk.edu]

- 22. bitesizebio.com [bitesizebio.com]

2-Amino-5-bromopyridin-3-ol material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data, experimental protocols, and handling procedures for 2-Amino-5-bromopyridin-3-ol (CAS No: 39903-01-0). The information is intended to support safe laboratory practices and inform research and development activities.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 189.01 g/mol | --INVALID-LINK-- |

| Appearance | White to Gray to Brown powder/crystal | --INVALID-LINK-- |

| Melting Point | 205-208 °C | --INVALID-LINK-- |

| Purity | >98.0% (HPLC) | --INVALID-LINK-- |

| Solubility | Slightly soluble in water. | --INVALID-LINK-- |

| Storage Temperature | 0-8°C | --INVALID-LINK-- |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | --INVALID-LINK--[1] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | --INVALID-LINK--[1] |

| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | --INVALID-LINK--[1] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | --INVALID-LINK--[2] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | --INVALID-LINK--[2] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | --INVALID-LINK--[2] |

Precautionary Statements: P261, P264, P270, P271, P272, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P333+P317, P362+P364, and P501.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of 2-amino-3-hydroxy-5-bromopyridine from 2-amino-3,5-dibromopyridine.

Materials:

-

2-amino-3,5-dibromopyridine (6.5 parts)

-

Potassium hydroxide (85%, 12 parts)

-

Copper powder (0.5 part)

-

Water (100 parts)

-

Concentrated hydrochloric acid

-

Sodium chloride

-

Ethyl acetate/tetrahydrofuran mixture (9:1)

-

Sodium sulphate

-

Silica gel

Procedure:

-

A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[3]

-

The resulting dark-colored solution is neutralized with concentrated hydrochloric acid and then saturated with sodium chloride.[3]

-

The warm solution is extracted three times with an ethyl acetate/tetrahydrofuran mixture (9:1).[3]

-

The combined organic extracts are filtered through Hyflo, dried with sodium sulphate, and then filtered again.[3]

-

After evaporating the solvent, the residue is taken up in a small amount of hot ethyl acetate.[3]

-

The product is purified by chromatography through silica gel.[3]

-

Evaporation of the solvent yields 2.2 parts (46.3% of theory) of 2-amino-3-hydroxy-5-bromopyridine with a melting point of 205°-208° C.[3]

Handling, Storage, and Disposal

Handling:

-

Avoid all personal contact, including inhalation of dust.[4]

-

Use in a well-ventilated area.[4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1][4]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

Storage:

-

Store in a cool, well-ventilated place.

-

Keep container tightly closed.

-

Store at 0-8°C for long-term stability.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been identified, it is a valuable intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors for cancer chemotherapy.[5] Its structural features allow for its use as a building block in the development of novel therapeutic agents.[6]

Visualizations

General Laboratory Workflow for Handling this compound

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

Role as a Chemical Intermediate

Caption: The role of this compound as a key intermediate in the synthesis of complex, biologically active compounds.

References

Determining the Solubility of 2-Amino-5-bromopyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the compound 2-Amino-5-bromopyridin-3-ol in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a robust experimental protocol based on the widely accepted shake-flask method for thermodynamic solubility determination. Furthermore, it presents a framework for data presentation and a suitable analytical technique for quantification.

Introduction

The solubility of an active pharmaceutical ingredient (API) in different solvents is a critical physicochemical property that influences its bioavailability, formulation development, and purification processes. This compound is a heterocyclic compound with potential applications in medicinal chemistry. Understanding its solubility profile in a range of organic solvents is therefore essential for its advancement in the drug development pipeline.

Hypothetical Solubility Data

The following table presents a representative example of how to report the solubility data for this compound in a selection of common organic solvents at a specified temperature. The values presented here are hypothetical and should be replaced with experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 15.2 | 0.080 |

| Ethanol | 25 | 8.5 | 0.045 |

| Isopropanol | 25 | 4.1 | 0.022 |

| Acetone | 25 | 20.7 | 0.109 |

| Acetonitrile | 25 | 12.9 | 0.068 |

| Dichloromethane | 25 | 1.8 | 0.009 |

| Ethyl Acetate | 25 | 6.3 | 0.033 |

| Dimethyl Sulfoxide (DMSO) | 25 | 55.4 | 0.293 |

| N,N-Dimethylformamide (DMF) | 25 | 48.9 | 0.259 |

| Tetrahydrofuran (THF) | 25 | 9.7 | 0.051 |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a solid phase remains after equilibration is crucial.

-

Add a known volume of the respective organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of polar organic compounds like this compound.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound.

-

Quantification: Prepare a series of standard solutions of known concentrations to generate a calibration curve. The concentration of the analyte in the experimental samples is determined by interpolating their peak areas against this curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask method.

References

Stability and Storage of 2-Amino-5-bromopyridin-3-ol: A Technical Guide

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Amino-5-bromopyridin-3-ol, a versatile intermediate in pharmaceutical and agrochemical research. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an off-white to light brown solid organic compound.[1][2][3] It is slightly soluble in water.[1] Due to its chemical structure, featuring a hydroxyl group on the pyridine ring, this compound can exhibit tautomerism, existing in equilibrium between the -ol (enolic) form and a keto-form (pyridone). This equilibrium can be influenced by factors such as the solvent, pH, and temperature.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets and supplier information.

Storage Conditions Summary:

| Parameter | Recommendation | Source(s) |

| Temperature | Room Temperature or Refrigerated (0-8°C) | [1][2][4][5] |

| Atmosphere | Sealed in a dry environment | [1][5] |

| Light | Keep in a dark place | [1][5] |

| Container | Original, tightly sealed containers; Lined metal or plastic drums are suitable.[6] | [6][7] |

| Incompatibilities | None known, but storage away from incompatible materials is generally advised. | [6] |

Handling Precautions:

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Avoid contact with skin and eyes.[6]

Potential Degradation Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. mdpi.com [mdpi.com]

- 5. helixchrom.com [helixchrom.com]

- 6. benchchem.com [benchchem.com]

- 7. Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Degradation Pathways of 2-Amino-5-bromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromopyridin-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability and potential degradation pathways is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound based on its chemical structure and a review of the degradation of analogous compounds. It outlines a systematic approach to conducting forced degradation studies, including detailed experimental protocols and analytical methodologies, to identify and characterize potential degradation products. This guide is intended to be a valuable resource for researchers and professionals involved in the development of drugs containing this molecular scaffold.

Introduction

This guide will explore the theoretical degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it will provide detailed experimental protocols for conducting forced degradation studies to empirically determine its stability profile.

Predicted Degradation Pathways

The structure of this compound contains several reactive functional groups that can be susceptible to degradation: the amino group, the hydroxyl group, the bromine atom, and the pyridine ring itself.

Oxidative Degradation

The presence of both an amino and a hydroxyl group on the pyridine ring makes the molecule susceptible to oxidation.[4][5][6] Oxidation can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Formation of Quinone-imine Species: The aminophenol moiety is prone to oxidation to form highly reactive quinone-imine intermediates. These intermediates can subsequently polymerize or undergo further reactions to form colored degradants.

-

Hydroxylation of the Pyridine Ring: Oxidative conditions can lead to the introduction of additional hydroxyl groups on the pyridine ring.

-

Deamination or Dehalogenation: Under strong oxidative conditions, the loss of the amino group or the bromine atom could occur, leading to the formation of corresponding pyridinol or aminopyridinol derivatives.

Hydrolytic Degradation

The stability of this compound in aqueous solutions under varying pH conditions is a critical parameter.

-

Acidic and Basic Hydrolysis: While the core pyridine ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or substitution reactions. The amino and hydroxyl groups can influence the electron density of the ring, potentially affecting its stability. Studies on N-salicylidene-2-aminopyridine have shown that the imine linkage is susceptible to hydrolysis, which, although not directly analogous, points to the potential reactivity of substituted aminopyridines in aqueous media.[7] Research on the hydrolytic deamination of aminopyrimidines suggests that such reactions can occur in alkaline solutions.[8]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions.

-

Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation pathways.

-

Dehalogenation: The carbon-bromine bond can be susceptible to photolytic cleavage, leading to the formation of a pyridinyl radical.[9][10] This radical can then abstract a hydrogen atom from the solvent or undergo other reactions, leading to the formation of 2-amino-pyridin-3-ol.

-

Ring Isomerization or Cleavage: High-energy UV radiation could potentially lead to rearrangement or cleavage of the pyridine ring.

Thermal Degradation

At elevated temperatures, the molecule may undergo decomposition.

-

Decarboxylation (if applicable as a degradant): While the parent molecule does not have a carboxylic acid group, some degradation products might, which could then decarboxylate at high temperatures.

-

Ring Cleavage: The thermal decomposition of pyridine itself is known to proceed via radical pathways, leading to the formation of smaller molecules.[11][12] The substituents on this compound will influence the specific decomposition pathway.

-

Polymerization: Thermally induced polymerization, potentially involving the reactive amino and hydroxyl groups, could lead to the formation of high molecular weight, colored impurities.

A visual representation of the potential degradation initiation points is provided below.

Experimental Protocols for Forced Degradation Studies

To investigate the potential degradation pathways of this compound, a forced degradation study should be conducted according to ICH guideline Q1A(R2).[1][13] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[13]

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Phosphate buffers (pH 4, 7, and 9)

-

Radical initiator (e.g., AIBN), optional for thermal studies

General Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: For each condition, transfer a known volume of the stock solution into a vial and add the stressor. Protect the samples from light unless photostability is being evaluated.

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the observed degradation rate.

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Specific Stress Conditions

| Stress Condition | Reagent/Condition | Temperature | Typical Duration |

| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 - 48 hours |

| 1 N HCl | Room Temperature | 24 - 48 hours | |

| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 - 48 hours |

| 1 N NaOH | Room Temperature | 24 - 48 hours | |

| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |

| 30% H₂O₂ | Room Temperature | 2 - 8 hours | |

| Thermal (Solid) | Solid drug substance | 80°C | 7 days |

| Thermal (Solution) | Drug in solution | 60°C | 48 hours |

| Photostability (Solid) | Solid drug substance | Room Temperature | Per ICH Q1B |

| Photostability (Solution) | Drug in solution | Room Temperature | Per ICH Q1B |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common technique.[14]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-